(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiazole ring, a piperazine ring, and a phenylprop-2-en-1-one moiety, making it a versatile molecule for chemical research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Attachment of the Piperazine Ring: The thiazole derivative is then reacted with a piperazine derivative. This step often requires the use of a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Formation of the Phenylprop-2-en-1-one Moiety: The final step involves the condensation of the intermediate with cinnamaldehyde under basic conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-one moiety can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as alkyl halides, aryl halides, and amines
Major Products
Oxidation: Epoxides, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. The presence of the thiazole and piperazine rings suggests possible activity as an antimicrobial, antifungal, or anticancer agent. Studies often focus on its interaction with biological targets and its efficacy in various disease models.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for certain biological targets. The phenylprop-2-en-1-one moiety can participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-(2-(tert-butyl)thiazol-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- (E)-1-(4-(4-(tert-butyl)thiazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (E)-1-(4-(4-(tert-butyl)thiazol-2-yl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Uniqueness
(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group on the thiazole ring provides steric hindrance, which can influence the compound’s reactivity and binding properties. The piperazine ring enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(E)-1-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-21(2,3)18-16-26-19(22-18)15-23-11-13-24(14-12-23)20(25)10-9-17-7-5-4-6-8-17/h4-10,16H,11-15H2,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVLWKDHYDRODR-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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